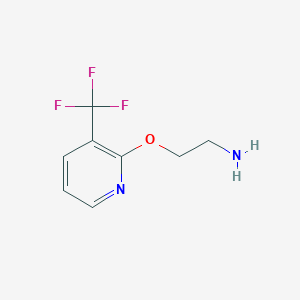
2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Aminoethoxy)-3-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and an aminoethoxy substituent on a pyridine ring. Its molecular formula is C₈H₉F₃N₂O. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The specific combination of functional groups in this compound contributes to its distinct biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the aminoethoxy group may influence binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₃N₂O |
| Molecular Weight | 202.16 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on trifluoromethylpyridine derivatives have shown promising antibacterial and insecticidal activities. In particular, some derivatives demonstrated up to 75% efficacy against specific pathogens, suggesting that the trifluoromethyl group plays a crucial role in enhancing bioactivity .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various enzymes and receptors. The electronegative fluorine atoms can enhance binding affinity compared to non-fluorinated analogs, potentially leading to increased potency in biological assays. Further research is needed to elucidate the specific interactions and pathways involved.
Study on Antimicrobial Properties
A study conducted on novel trifluoromethylpyridine amide derivatives revealed that certain compounds exhibited higher antibacterial activities against R. solanacearum compared to traditional agents . For example, compound E6 demonstrated a remarkable 67% inhibition rate at a concentration of 100 mg/L, highlighting the potential of trifluoromethylpyridines as effective antimicrobial agents.
Insecticidal Activity Assessment
Another investigation focused on the insecticidal efficacy of trifluoromethylpyridine derivatives. Compounds were tested against various insect pests, yielding results that indicated significant insecticidal properties, with some achieving up to 75% mortality rates . These findings suggest that this compound may serve as a valuable scaffold for developing new agrochemical products.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(trifluoromethyl)pyridine | Trifluoromethyl at position 3 | Lacks the aminoethoxy substituent |
| 5-(Trifluoromethyl)pyridin-2-amine | Trifluoromethyl at position 5 | Different position affects reactivity |
| 6-Chloro-3-(trifluoromethyl)pyridine | Chlorine atom at position 6 | Alters electronic properties compared to fluorine |
The comparison with structurally similar compounds indicates that the unique combination of functional groups in this compound may confer distinct properties that enhance its biological activity.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,3,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYUFTUQWPWZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















